2-Methoxy-3,3-dimethylbut-1-ene
Description
Structure
3D Structure
Properties
CAS No. |
60693-17-6 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-methoxy-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C7H14O/c1-6(8-5)7(2,3)4/h1H2,2-5H3 |
InChI Key |
ZKJCCGFDBUVUFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C)OC |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Methoxy 3,3 Dimethylbut 1 Ene
Strategies for the Stereoselective and Regioselective Synthesis of 2-Methoxy-3,3-dimethylbut-1-ene
The construction of the vinylic ether linkage in this compound can be approached through several classical and modern synthetic methods. The primary challenges lie in forming the double bond at the desired C1-C2 position and preventing rearrangements or competing reactions due to the bulky tert-butyl group.
Alkylation of an enolate is a fundamental method for the synthesis of enol ethers. For this compound, this would conceptually involve the O-methylation of the enolate derived from 3,3-dimethylbutanal. The regioselectivity of alkylation (C- vs. O-alkylation) is a critical factor, influenced by the nature of the counter-ion, the alkylating agent, and the solvent. rsc.org Hard electrophiles, such as dimethyl sulfate (B86663) or methyl triflate, typically favor O-alkylation to produce the desired enol ether.
Alternatively, substitution reactions on a suitable vinylic precursor can yield the target compound. For instance, a nucleophilic substitution reaction on a 1-halo-3,3-dimethylbut-1-ene with sodium methoxide (B1231860) could provide this compound. The success of this approach hinges on the stability of the vinylic substrate and its susceptibility to competing elimination reactions. Modern methods, such as visible light-induced O-alkylation of 1,3-dicarbonyl compounds, offer a green and highly regioselective route to enol ethers, which could potentially be adapted for this synthesis. rsc.orgrsc.org
| Method | Precursor Example | Reagents | Key Considerations |
| Enolate Alkylation | 3,3-Dimethylbutanal | 1. Strong Base (e.g., LDA) 2. Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) | Control of C- vs. O-alkylation; potential for self-condensation of the aldehyde. |
| Nucleophilic Substitution | 1-Bromo-3,3-dimethylbut-1-ene | Sodium Methoxide (NaOCH₃) | Potential for competing E2 elimination; stereoselectivity of the starting alkene. |
| Photochemical Synthesis | Related β-dicarbonyl compound | Diazoacetate, Cyclic Ether, Visible Light | Mild, base-free conditions; high regioselectivity for O-alkylation. rsc.orgrsc.org |
Elimination reactions provide a powerful pathway to generate the double bond of vinylic systems. masterorganicchemistry.com The synthesis of this compound can be envisioned through the elimination of a leaving group from a saturated precursor. A common strategy is the dehydrohalogenation of a haloether, such as 1-bromo-2-methoxy-3,3-dimethylbutane.
The choice of base is crucial in directing the regioselectivity of the elimination. According to Zaitsev's rule, elimination would favor the formation of the more substituted alkene, 2-methoxy-3,3-dimethylbut-2-ene. However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted "Hofmann" product, which in this case is the desired this compound. libretexts.org The reaction of 2-bromo-2,3-dimethylbutane (B3344068) with a bulky base like tert-butoxide is known to yield the less substituted alkene, 2,3-dimethyl-1-butene, as the major product due to steric hindrance. libretexts.orgumsl.edu A similar principle would apply to a suitably substituted ether precursor.
| Precursor | Base | Expected Major Product | Rationale |
| 1-Bromo-2-methoxy-3,3-dimethylbutane | Potassium tert-butoxide (KOtBu) | This compound | Hofmann elimination favored by bulky base. libretexts.org |
| 1-Bromo-2-methoxy-3,3-dimethylbutane | Sodium Ethoxide (NaOEt) | 2-Methoxy-3,3-dimethylbut-2-ene | Zaitsev elimination favored by smaller base. |
| 2-Tosyloxy-2-methoxy-3,3-dimethylbutane | Non-nucleophilic base | Mixture of alkenes | Regioselectivity depends on base size and reaction conditions. |
The optimal pathway to this compound balances yield, regioselectivity, and stereocontrol. For elimination reactions, the E2 mechanism is typically preferred for its predictability. libretexts.org An anti-periplanar arrangement of the proton to be abstracted and the leaving group is required, which can have significant stereochemical implications in cyclic or conformationally restricted systems. For an acyclic precursor to this compound, the conformational preference of the substrate would influence the reaction rate.
In alkylation strategies, the formation of a specific enolate isomer is key. Under kinetic control (strong, bulky base at low temperature), the less substituted enolate is generally formed, which would be the correct intermediate for this target molecule. rsc.org Recent advances in catalysis, such as Ni-catalyzed remote functionalization, allow for the highly regio- and stereoselective synthesis of Z-silyl enol ethers via a chain-walking mechanism, which could be a sophisticated, albeit complex, approach if adapted. acs.orgnih.gov Ultimately, for laboratory-scale synthesis, a base-induced elimination from a readily available haloether precursor using a bulky base likely represents the most straightforward and optimal pathway.
Synthesis of Related Diazonium Salt Precursors and Derivatives of this compound
Vinyldiazonium salts are highly reactive intermediates. Their synthesis and subsequent reactions provide access to a range of functionalized alkenes.
The conversion of 2-chloro-3,3-dimethylbut-1-ene-1-diazonium hexachloroantimonate to its 2-methoxy analogue represents a nucleophilic substitution on a vinylic system. Vinyldiazonium salts are potent electrophiles, and the presence of the diazonium group facilitates the substitution of the chlorine atom by methanol. researchgate.net The reaction likely proceeds through an addition-elimination mechanism. Methanol, acting as a nucleophile, would attack the double bond at the C2 position, leading to a diazo intermediate. Subsequent elimination of HCl, potentially assisted by a non-nucleophilic base or the solvent, would yield the final product, this compound-1-diazonium hexachloroantimonate. The stability of the diazonium salt is enhanced by the non-nucleophilic hexachloroantimonate counter-ion. organic-chemistry.org
The synthesis of vinyldiazonium salts typically begins with the diazotization of a corresponding primary alkenylamine (enamine). organic-chemistry.orgbyjus.com For a derivative of this compound, the precursor would be 1-amino-2-methoxy-3,3-dimethylbut-1-ene.
The diazotization process involves treating the amine with a source of the nitrosonium ion (NO⁺), commonly generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. byjus.comlearncbse.in Unlike their relatively stable aromatic counterparts, aliphatic diazonium salts are often highly unstable and decompose rapidly. organic-chemistry.org However, vinyldiazonium salts can exhibit greater stability, especially when conjugated with electron-withdrawing groups or when prepared with non-nucleophilic counter-ions. The resulting this compound-1-diazonium salt would be a versatile intermediate for further synthetic transformations.
Evaluation of Leaving Group Effects in Diazonium Salt Formation within this compound Systems
The formation of diazonium salts is a critical step in various synthetic transformations, acting as a gateway to a multitude of functional groups. The efficiency and outcome of diazotization reactions are significantly influenced by the nature of the leaving group associated with the diazonium salt. While specific experimental studies on the synthesis of this compound via a diazonium intermediate are not extensively documented in the literature, the principles governing leaving group effects can be extrapolated to this system.
In the context of diazonium salt formation, the "leaving group" refers to the counter-anion (X⁻) that accompanies the diazonium cation ([R-N₂]⁺). This anion is typically derived from the acid used during the diazotization of a primary amine. The choice of acid, and therefore the resulting counter-anion, can have a profound impact on the stability and subsequent reactivity of the diazonium salt.
Theoretical Research Findings
The stability of a diazonium salt is paramount, particularly for aliphatic systems, which are notoriously more unstable than their aromatic counterparts. youtube.com The primary role of the counter-anion is to stabilize the highly reactive diazonium cation. The stability of the resulting salt, [R-N₂]⁺X⁻, is inversely related to the nucleophilicity of the anion X⁻. Highly nucleophilic anions will readily attack the diazonium cation, leading to premature decomposition or undesired side reactions.
Based on general principles of organic chemistry, the effectiveness of various leaving groups in the context of diazonium salt stability can be summarized as follows:
| Leaving Group (Counter-Anion) | Acid Source | Stability of Diazonium Salt | Reactivity |
| HSO₄⁻ | H₂SO₄ | High | Low |
| BF₄⁻ | HBF₄ | High | Low |
| Cl⁻ | HCl | Low | High |
| Br⁻ | HBr | Very Low | Very High |
This table illustrates that anions derived from strong acids, which are themselves weak bases, are effective at stabilizing the diazonium cation. libretexts.orgmasterorganicchemistry.com For instance, the tetrafluoroborate (B81430) (BF₄⁻) and bisulfate (HSO₄⁻) anions are very poor nucleophiles, leading to the formation of relatively stable and isolable diazonium salts. youtube.comwikipedia.org In contrast, halide ions like chloride (Cl⁻) and bromide (Br⁻) are more nucleophilic and tend to form less stable diazonium salts that are often used in situ for immediate subsequent reactions. youtube.com
For a hypothetical synthesis involving an aliphatic diazonium intermediate derived from a precursor to this compound, the choice of the leaving group would be critical. The inherent instability of an aliphatic diazonium species would necessitate the use of a highly stabilizing, non-nucleophilic counter-anion like tetrafluoroborate. The use of hydrochloric or hydrobromic acid would likely lead to rapid decomposition and a complex mixture of products due to the nucleophilic nature of the chloride and bromide ions.
The overarching principle is that a good leaving group in the context of the subsequent substitution reaction (i.e., the dinitrogen molecule, N₂) is facilitated by a stable diazonium salt, which in turn is achieved by using a non-nucleophilic counter-anion. wikipedia.org Therefore, the evaluation of leaving group effects in this system would theoretically favor anions that promote the stability of the diazonium intermediate, allowing for controlled downstream functionalization.
Reaction Mechanisms and Chemical Transformations of 2 Methoxy 3,3 Dimethylbut 1 Ene and Its Derivatives
Electrophilic and Nucleophilic Reactivity of the 2-Methoxy-3,3-dimethylbut-1-ene Moiety
The reactivity of this compound is largely dictated by the electronic properties of the methoxy (B1213986) group and the steric hindrance imposed by the tert-butyl group. These features influence the molecule's interactions with both electrophiles and nucleophiles.
Electrophilic addition to alkenes is a fundamental reaction in organic chemistry, and in the case of this compound, the reaction is initiated by the attack of an electrophile on the electron-rich double bond. libretexts.orgchegg.com The regioselectivity of this addition is governed by the stability of the resulting carbocation intermediate. The reaction of 3,3-dimethylbut-1-ene, a structural analog lacking the methoxy group, with acids is known to proceed with a carbocation rearrangement, specifically a 1,2-methyl shift, to form a more stable tertiary carbocation from a secondary one. vaia.comyoutube.com
In the case of this compound, the initial protonation by an acid (H-X) is expected to occur at the C1 carbon, leading to a carbocation at the C2 position. This carbocation is significantly stabilized by the resonance donation of the lone pair of electrons from the adjacent oxygen atom of the methoxy group. This resonance stabilization is a key factor in the reactivity of vinyl ethers.
The general mechanism for the acid-catalyzed hydration of an alkene involves protonation of the double bond to form a carbocation, followed by nucleophilic attack of water and subsequent deprotonation to yield an alcohol. libretexts.org For this compound, this would lead to the formation of a hemiacetal, which would then be hydrolyzed to a ketone and methanol.
The following table outlines the expected products from various electrophilic addition reactions to this compound, considering the principles of carbocation stability and potential rearrangements.
| Reagent | Expected Intermediate(s) | Major Product(s) | Notes |
| H₂O / H⁺ | Oxocarbenium ion (resonance-stabilized carbocation) | 3,3-Dimethylbutan-2-one and Methanol | The initial hemiacetal is unstable and hydrolyzes. |
| HBr | Oxocarbenium ion, potential for rearranged carbocation | 2-Bromo-2-methoxy-3,3-dimethylbutane (major), potential for rearranged products | The methoxy group strongly directs the bromine to the C2 position. Rearrangement is less likely due to the stability of the oxocarbenium ion. |
| Br₂ | Bromonium ion | 1,2-Dibromo-2-methoxy-3,3-dimethylbutane | The reaction proceeds via a cyclic bromonium ion intermediate. |
The methoxy group plays a crucial role in directing the reactivity of the this compound system. As an electron-donating group, it increases the electron density of the double bond, making it more susceptible to electrophilic attack compared to a simple alkene. stackexchange.com This activating effect is a common feature of vinyl ethers.
Furthermore, the methoxy group exerts a powerful directing effect. During electrophilic addition, the initial attack of the electrophile occurs at the terminal carbon (C1) of the double bond. This regioselectivity is driven by the formation of the more stable carbocation intermediate at the C2 position, which is directly attached to the oxygen atom. The lone pairs on the oxygen atom can delocalize to stabilize the positive charge through resonance, forming a stable oxocarbenium ion. This resonance stabilization outweighs the inductive electron-withdrawing effect of the oxygen atom.
This directing influence is analogous to the ortho-para directing effect of methoxy groups in electrophilic aromatic substitution, where the methoxy group activates the ring and directs incoming electrophiles to the positions where the positive charge in the intermediate sigma complex can be stabilized by resonance involving the oxygen lone pairs.
Transformations Involving this compound-1-diazonium Systems
The introduction of a diazonium group at the C1 position of this compound would create a highly reactive intermediate. Alkenediazonium ions are known for their propensity to undergo dediazoniation (loss of N₂) to form highly reactive vinyl cations.
The decomposition of alkenediazonium ions typically proceeds via the extrusion of a molecule of nitrogen (N₂), which is an excellent leaving group due to its thermodynamic stability. This process leads to the formation of a high-energy vinyl cation intermediate. The formation of vinyl cations from vinyldiazonium species has been reported as a strategy for generating these reactive intermediates.
The general mechanism involves the heterolytic cleavage of the C-N bond of the diazonium ion, resulting in the release of dinitrogen gas and the formation of a vinyl cation. The positive charge resides on a vinylic carbon, which is sp-hybridized.
R-C(N₂⁺)=CH₂ → R-C⁺=CH₂ + N₂
The decomposition of a hypothetical this compound-1-diazonium ion would be significantly influenced by both steric and electronic factors.
Electronic Factors:
Methoxy Group: The electron-donating methoxy group at the C2 position would play a crucial role in stabilizing the resulting vinyl cation through resonance. This delocalization of the positive charge onto the oxygen atom would lower the activation energy for the nitrogen extrusion, thereby accelerating the decomposition of the diazonium salt.
Alkyl Groups: The methyl groups of the tert-butyl group at the C3 position provide some stabilization to the adjacent carbocation through hyperconjugation and inductive effects.
Steric Factors:
tert-Butyl Group: The bulky tert-butyl group at the C3 position introduces significant steric hindrance around the double bond. This steric bulk could potentially influence the rate of decomposition and the subsequent reactions of the vinyl cation. While steric hindrance can sometimes slow down reactions, in this case, the relief of steric strain upon moving from a more crowded diazonium species to a linear vinyl cation might also play a role.
The interplay of these factors is summarized in the table below:
| Factor | Influence on Diazonium Decomposition | Reasoning |
| Methoxy Group (Electronic) | Accelerating | Resonance stabilization of the forming vinyl cation. |
| tert-Butyl Group (Electronic) | Weakly Accelerating | Inductive and hyperconjugative stabilization of the vinyl cation. |
| tert-Butyl Group (Steric) | Potentially Accelerating | Relief of steric strain in the transition state leading to the vinyl cation. |
Once the vinyl cation is formed from the decomposition of the this compound-1-diazonium ion, it is highly susceptible to nucleophilic attack. Nucleophilic substitution at a vinylic carbon is generally difficult, but the formation of a high-energy vinyl cation intermediate facilitates this process.
The mechanism of nucleophilic substitution would likely be of the Sɴ1 type, proceeding through the discrete vinyl cation intermediate. The nucleophile would then attack the positively charged carbon atom. Due to the linear geometry of the vinyl cation at the cationic carbon, the nucleophile can attack from either side, which can have stereochemical implications if the resulting product is chiral.
However, the presence of the bulky tert-butyl group would sterically hinder the approach of the nucleophile to the vinylic carbon. This steric hindrance could influence the rate of the nucleophilic attack and potentially lead to competing elimination reactions, where a proton is lost from an adjacent carbon to form an alkyne.
Rearrangement Pathways and Intramolecular Processes in this compound Derivatives
The structure of this compound makes it a potential candidate for several types of intramolecular rearrangements, primarily those involving its vinyl ether moiety. These pericyclic reactions are typically concerted processes that proceed through cyclic transition states.
One of the most relevant rearrangement types for vinyl ethers is the Claisen rearrangement , a rsc.orgrsc.org-sigmatropic shift. wikipedia.orglibretexts.orgyoutube.com For the parent compound, this compound, to undergo a classical Claisen rearrangement, it would first need to be converted into an allyl vinyl ether derivative. For instance, if the methyl group of the methoxy moiety were replaced by an allyl group, the resulting allyl (3,3-dimethylbut-1-en-2-yl) ether could undergo a rsc.orgrsc.org-sigmatropic rearrangement upon heating. This process would involve the concerted movement of six electrons through a six-membered ring transition state to form a γ,δ-unsaturated carbonyl compound. The significant steric hindrance imposed by the tert-butyl group would likely influence the temperature required for this rearrangement and potentially the stereochemical outcome of the reaction.
Another pertinent sigmatropic rearrangement is the Cope rearrangement , which involves the rsc.orgrsc.org-sigmatropic shift of a 1,5-diene. wikipedia.orglibretexts.org While this compound itself is not a 1,5-diene, derivatives could be synthesized to incorporate the necessary structural motif. A notable variant is the oxy-Cope rearrangement , where a hydroxyl group at the C3 position of a 1,5-diene leads to an enol product that tautomerizes to a carbonyl compound, driving the reaction forward. libretexts.org A hypothetical derivative of this compound suitable for an oxy-Cope rearrangement would need to contain a 1,5-diene structure with a hydroxyl group at the appropriate position.
In the acid-catalyzed reaction of the related compound 3,3-dimethylbut-1-ene with dilute aqueous sulfuric acid, a rearrangement occurs. Protonation of the double bond leads to a secondary carbocation, which then undergoes a methyl shift to form a more stable tertiary carbocation. This intermediate can then react with water to form 2,3-dimethylbutan-2-ol or eliminate a proton to yield 2,3-dimethylbut-2-ene. vaia.com While this is an intermolecular reaction followed by rearrangement, it highlights the propensity of the neopentyl-like framework to undergo rearrangement to relieve steric strain and form more stable intermediates. A similar initial protonation on the double bond of this compound would be expected, with the methoxy group stabilizing the resulting carbocation.
| Rearrangement Type | General Substrate | Key Features | Potential for this compound Derivatives |
| Claisen Rearrangement | Allyl vinyl ethers | rsc.orgrsc.org-Sigmatropic shift, forms γ,δ-unsaturated carbonyls. wikipedia.orgyoutube.com | Requires synthesis of an allyl vinyl ether derivative. Steric hindrance from the t-butyl group is a key factor. |
| Cope Rearrangement | 1,5-Dienes | rsc.orgrsc.org-Sigmatropic shift, reversible in nature. wikipedia.orglibretexts.org | Requires synthesis of a 1,5-diene derivative. |
| Oxy-Cope Rearrangement | 1,5-Dien-3-ols | rsc.orgrsc.org-Sigmatropic shift, driven by tautomerization of the enol product. libretexts.org | Requires synthesis of a suitable 1,5-dien-3-ol derivative. |
| Carbocation Rearrangement | Alkenes (under acidic conditions) | Formation of a more stable carbocation via alkyl or hydride shifts. vaia.com | Protonation of the double bond would lead to a stabilized carbocation, with potential for subsequent rearrangements. |
Radical and Organometallic Catalyzed Transformations of this compound Systems
The double bond in this compound is also susceptible to attack by radicals and can participate in various organometallic catalyzed reactions.
Radical Reactions:
The addition of a radical to the double bond of this compound would generate a new radical intermediate. The regioselectivity of this addition would be influenced by both steric effects of the tert-butyl group and the electronic effect of the methoxy group. The subsequent fate of the radical intermediate could involve intramolecular cyclization if an appropriate unsaturated moiety is present elsewhere in the molecule. For instance, in derivatives containing a tethered alkene, radical cyclization could occur. The general principles of such cyclizations suggest a preference for the formation of five- and six-membered rings.
Organometallic Catalyzed Transformations:
The reactivity of vinyl ethers in the presence of organometallic reagents is well-documented. Grignard reagents, for example, typically add to carbonyl groups, but their interaction with a sterically hindered vinyl ether like this compound would be less straightforward. msu.edu However, organometallic catalysts can facilitate a variety of transformations.
For instance, the addition of dichlorocarbene (B158193) to alkyl vinyl ethers is a known reaction. Studies on a series of alkyl vinyl ethers have shown that the reactivity is influenced by the nature of the alkyl group, with t-butyl vinyl ether showing high reactivity. rsc.org This suggests that this compound could potentially react with dichlorocarbene to form a dichlorocyclopropane derivative.
Furthermore, palladium-catalyzed reactions, such as transetherification, are used for the synthesis of various functionalized vinyl ethers. academie-sciences.fr While this is a synthetic method, it underscores the compatibility of the vinyl ether functionality with organometallic catalysis. It is conceivable that this compound could participate in other palladium-catalyzed cross-coupling reactions, provided suitable reaction conditions are employed to overcome the steric hindrance.
The synthesis of the related compound, 2,3-dimethyl-1-butene, can be achieved through the dimerization of propylene (B89431) catalyzed by a tantalum complex, Ta(C5Me5)(propylene)Cl2. prepchem.com This highlights the potential for organometallic catalysis in the formation of molecules with this type of substitution pattern.
| Reaction Type | Reagent/Catalyst | Expected Product Type | Considerations for this compound |
| Radical Addition/Cyclization | Radical Initiators (e.g., AIBN) | Functionalized ethers or cyclic compounds | Steric and electronic factors will control regioselectivity. |
| Dichlorocarbene Addition | :CCl2 | Dichlorocyclopropyl ether | High reactivity is expected based on studies with t-butyl vinyl ether. rsc.org |
| Grignard Reactions | RMgX | Addition products (typically to carbonyls) | Direct reaction with the vinyl ether is unlikely; derivatives would be needed. msu.edu |
| Palladium-Catalyzed Reactions | Pd catalysts | Cross-coupling or transetherification products | Steric hindrance is a major challenge to overcome. academie-sciences.fr |
| Olefin Metathesis | Grubbs' or Schrock catalyst | Metathesis products | Potential for participation in ring-closing or cross-metathesis with suitable partners. |
Theoretical and Computational Chemistry Studies on 2 Methoxy 3,3 Dimethylbut 1 Ene and Its Reactive Intermediates
Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics of 2-Methoxy-3,3-dimethylbut-1-ene
Quantum chemical calculations are fundamental in elucidating the electronic structure and bonding characteristics of molecules like this compound. Methods such as ab initio Hartree-Fock (HF) and Density Functional Theory (DFT), particularly with functionals like B3LYP, are employed to compute various molecular properties. iosrjournals.org These calculations provide insights into the optimized molecular geometry, including bond lengths and angles, as well as electronic properties such as Mulliken effective charges on atoms, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). iosrjournals.orgdergipark.org.trresearchgate.net
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. dntb.gov.uaresearchgate.net For this compound, the electron-donating methoxy (B1213986) group and the π-bond of the alkene are expected to be the primary contributors to the HOMO, making it susceptible to electrophilic attack. The LUMO would likely be centered on the antibonding π* orbital of the double bond.
Table 1: Illustrative Calculated Structural Parameters for this compound
| Parameter | Calculated Value (Illustrative) |
|---|---|
| C=C Bond Length | 1.34 Å |
| C-O (methoxy) Bond Length | 1.36 Å |
| C-C (t-butyl) Bond Length | 1.54 Å |
| C=C-O Bond Angle | 125° |
| Dipole Moment | ~1.2 D |
| HOMO-LUMO Gap | ~5.5 eV |
Note: The values in this table are illustrative examples of what quantum chemical calculations would yield and are based on typical values for similar structures.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States for its Transformations
Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions involving this compound. DFT calculations allow for the mapping of potential energy surfaces, which helps in identifying reactants, products, intermediates, and, crucially, transition states. dntb.gov.uaresearchgate.net By calculating the energies of these species, activation energies and reaction enthalpies can be determined, providing a quantitative understanding of reaction kinetics and thermodynamics.
For a vinyl ether like this compound, important transformations for study would include electrophilic additions to the double bond and cycloaddition reactions. For instance, in an acid-catalyzed hydration reaction, DFT could be used to model the stepwise mechanism involving the formation of a carbocation intermediate and the subsequent attack by water. The transition states for both the protonation and the nucleophilic attack steps can be located and their energies calculated to determine the rate-limiting step of the reaction.
Table 2: Illustrative DFT-Calculated Activation Energies for a Representative Reaction of a Vinyl Ether
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Protonation of the double bond | TS1 | 10-15 |
| Nucleophilic attack on the carbocation | TS2 | 2-5 |
Note: These values are illustrative for a generic acid-catalyzed hydration of a vinyl ether to demonstrate the type of data generated by DFT studies.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and intermolecular interactions. researchgate.net Given the presence of single bonds, the molecule can adopt various conformations through rotation around the C-O and C-C bonds. MD simulations can explore the conformational landscape and identify the most stable, low-energy conformers and the energy barriers between them.
Furthermore, MD simulations are invaluable for understanding how this compound interacts with other molecules, such as solvents or reactants. nih.gov By simulating the molecule in a solvent box, one can analyze the radial distribution functions to understand the solvation shell structure. The simulations can also quantify non-covalent interactions like van der Waals forces and dipole-dipole interactions, which govern the molecule's behavior in a condensed phase. nih.gov
Table 3: Types of Intermolecular Interactions Relevant to this compound
| Interaction Type | Description | Typical Energy (kcal/mol) |
|---|---|---|
| Van der Waals (Dispersion) | Temporary fluctuating dipoles | 0.1 - 2 |
| Dipole-Dipole | Interaction between permanent dipoles | 1 - 5 |
| Hydrogen Bonding (with protic solvents) | Interaction of the ether oxygen with a hydrogen bond donor | 3 - 10 |
Computational Analysis of Stability and Reactivity Trends in Alkenyl Diazonium Species Derived from this compound
Alkenyl diazonium ions are highly reactive intermediates. The diazonium species derived from this compound would be particularly unstable due to the direct attachment of the N2+ group to an sp2-hybridized carbon of the double bond. Computational chemistry can be used to analyze the factors contributing to the stability and reactivity of this species.
The stability of diazonium salts is influenced by both the electronic nature of the substituents and the counter-ion. researchgate.netwhiterose.ac.uk Electron-donating groups can destabilize the diazonium cation. In the case of the derivative of this compound, the methoxy group's electron-donating effect would likely contribute to its instability. Computational methods can quantify this by calculating the energy of the dediazoniation reaction (loss of N2), which is a primary decomposition pathway. A lower activation energy for this process indicates lower stability. The nature of the counter-ion is also critical, with larger, non-nucleophilic anions like tetrafluoroborate (B81430) (BF4-) or tosylate providing greater stability compared to smaller ions like chloride. researchgate.netwhiterose.ac.uk The reactivity of such species is harnessed in synthetic chemistry, for example, in reactions with ylides to form heterocyclic compounds. organic-chemistry.org
Table 4: Factors Influencing the Stability of Diazonium Salts
| Factor | Effect on Stability | Computational Metric |
|---|---|---|
| Electron-donating substituents | Decrease stability | Lower activation energy for N2 loss |
| Electron-withdrawing substituents | Increase stability | Higher activation energy for N2 loss |
| Large, non-nucleophilic counter-ions (e.g., BF4-) | Increase stability | Higher ion-pair dissociation energy |
| Small, nucleophilic counter-ions (e.g., Cl-) | Decrease stability | Lower ion-pair dissociation energy |
Prediction of Spectroscopic Signatures for Advanced Characterization
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which is essential for their characterization and identification. For this compound, methods like DFT and Time-Dependent DFT (TD-DFT) can be used to calculate a range of spectra. scispace.com
Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies can predict the positions of major peaks in the Infrared (IR) and Raman spectra. These can be compared with experimental spectra to confirm the presence of key functional groups, such as the C=C double bond, the C-O ether linkage, and the C-H bonds of the alkyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The correlation between calculated and experimental chemical shifts is often excellent and can be a powerful aid in spectral assignment. dergipark.org.tr
Electronic Spectroscopy: TD-DFT calculations can predict the electronic transitions of a molecule, providing information about its UV-Visible absorption spectrum. This can help in understanding the electronic structure and identifying chromophores within the molecule.
Table 5: Illustrative Comparison of Calculated vs. Experimental Spectroscopic Data for Key Features of this compound
| Spectroscopic Feature | Calculated Value (Illustrative) | Expected Experimental Value |
|---|---|---|
| IR: C=C Stretch | ~1650 cm⁻¹ | 1640-1680 cm⁻¹ |
| IR: C-O Stretch | ~1100 cm⁻¹ | 1080-1150 cm⁻¹ |
| ¹H NMR: =CH₂ protons | δ 3.9 - 4.2 ppm | δ 3.8 - 4.1 ppm |
| ¹³C NMR: =CH₂ carbon | δ 85 - 95 ppm | δ 88 - 92 ppm |
Note: The calculated values are illustrative examples of what theoretical predictions would provide.
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Methoxy 3,3 Dimethylbut 1 Ene Systems
X-ray Diffraction Analysis of Crystalline Derivatives for Absolute Configuration
X-ray diffraction (XRD) on single crystals stands as the definitive and most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule. For chiral compounds such as the enantiomers of systems derived from 2-Methoxy-3,3-dimethylbut-1-ene, XRD provides the absolute configuration, a critical piece of information that cannot be reliably obtained from most other analytical methods.
However, this compound, in its isolated form, is not amenable to this analysis as it is not a crystalline solid at standard conditions. Therefore, to apply X-ray diffraction techniques, a suitable crystalline derivative must be synthesized first. This is a common strategy in chemical crystallography where a non-crystalline target molecule is chemically modified to induce crystallization. The derivatization typically involves reacting the target molecule with a reagent that:
Is itself crystalline or imparts a high degree of crystallinity to the product.
Preferably contains at least one heavy atom (e.g., bromine, iodine) or an atom with a significant anomalous scattering factor.
The presence of a heavy atom is particularly crucial for determining the absolute configuration. When X-rays interact with electrons, a phenomenon known as anomalous dispersion occurs. This effect is more pronounced for electrons in heavier atoms and is wavelength-dependent. By carefully selecting the X-ray wavelength (often near the absorption edge of the heavy atom) and analyzing the subtle differences in the intensities of Friedel pairs (diffraction spots with indices h,k,l and -h,-k,-l), it is possible to determine the absolute arrangement of the atoms in space.
The definitive indicator for the correctness of the assigned absolute structure is the Flack parameter. After the crystal structure has been solved and refined, the Flack parameter is calculated. A value close to 0 indicates that the determined absolute configuration is correct. Conversely, a value approaching 1 suggests that the inverted configuration is the correct one.
For a hypothetical chiral derivative of this compound, the process would involve synthesizing the derivative, growing a high-quality single crystal, and collecting diffraction data. The resulting crystallographic information would be presented in a standardized format, as illustrated in the hypothetical data table below.
Interactive Table: Illustrative Crystallographic Data for a Hypothetical Derivative
The following table represents the type of data that would be generated from a single-crystal X-ray diffraction analysis of a hypothetical crystalline derivative of this compound. This data is for illustrative purposes only.
| Parameter | Value | Description |
| Empirical Formula | C₁₅H₂₀O₃Br | The simplest whole-number ratio of atoms in the derivative compound. |
| Formula Weight | 328.22 g/mol | The molar mass of the derivative compound. |
| Crystal System | Orthorhombic | A crystal system described by three unequal axes at right angles. |
| Space Group | P2₁2₁2₁ | The symmetry group of the crystal, indicating its chirality. |
| Unit Cell Dimensions | a = 8.541 Å, b = 10.213 Å, c = 18.654 Å | The lengths of the edges of the unit cell. |
| α = 90°, β = 90°, γ = 90° | The angles between the edges of the unit cell. | |
| Volume | 1625.3 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules of the derivative per unit cell. |
| Calculated Density | 1.340 g/cm³ | The theoretical density of the crystal. |
| Flack Parameter | 0.01(2) | A value close to zero, confirming the assigned absolute configuration of the chiral centers is correct. |
Synthetic Utility and Applications of 2 Methoxy 3,3 Dimethylbut 1 Ene in Organic Synthesis
Role as a Building Block in Complex Molecule Synthesis
The inherent reactivity of the enol ether moiety in 2-methoxy-3,3-dimethylbut-1-ene makes it a valuable precursor for introducing specific functionalities into intricate molecular frameworks. Its ability to undergo a variety of transformations allows for its incorporation into larger, more complex structures. For instance, the double bond can participate in cycloaddition reactions, and the methoxy (B1213986) group can be cleaved to reveal a ketone, providing a handle for further synthetic manipulations. The steric hindrance provided by the tert-butyl group can also influence the stereochemical outcome of reactions, making it a useful tool for controlling molecular geometry during a synthetic sequence.
Applications in Stereoselective Carbon-Carbon Bond Formation
The stereoselective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, and this compound has found utility in this arena. While direct applications in major named reactions are not extensively documented in readily available literature, its derivatives can be strategically employed in stereoselective transformations. For example, the corresponding ketone, pinacolone, can be a substrate in asymmetric aldol (B89426) reactions or can be converted to chiral enolates or enol ethers that participate in stereocontrolled alkylations or conjugate additions. The bulky tert-butyl group can play a crucial role in directing the approach of reagents, thereby influencing the stereochemical outcome of the newly formed stereocenter. A notable example is the stereoselective displacement of chiral secondary benzylic alcohols, which has been shown to proceed with a high degree of inversion. nih.gov
Development of Novel Methodologies Utilizing the Unique Reactivity of the Enol Ether Moiety
The distinct electronic and steric properties of this compound have spurred the development of new synthetic methods. Research has focused on leveraging the reactivity of the enol ether for specific chemical transformations. This includes exploring its behavior in reactions such as hydroboration, where the regioselectivity and stereoselectivity of the addition to the double bond can be influenced by the methoxy and tert-butyl groups. The development of such methodologies expands the synthetic chemist's toolkit, offering new ways to construct challenging molecular motifs.
Strategic Use of this compound-1-diazonium Salts in Functionalization
A particularly interesting and synthetically valuable application of this compound involves its conversion to the corresponding α-diazonium salt. These diazonium salts are highly reactive intermediates that can be used to introduce a variety of functional groups onto the vinyl carbon.
Azo-Coupling Reactions with Activated Substrates Using Alkenyl Diazonium Compounds
Alkenyl diazonium salts derived from this compound can undergo azo-coupling reactions. wikipedia.org In these reactions, the diazonium ion acts as an electrophile and reacts with electron-rich coupling partners, such as activated aromatic compounds like phenols and anilines. wikipedia.orgorganic-chemistry.org This reaction results in the formation of azo compounds, which are characterized by the -N=N- functional group. libretexts.org Azo compounds are often colored and have applications as dyes and pigments. wikipedia.orglibretexts.org The reaction conditions, particularly the pH, are crucial for successful coupling. organic-chemistry.org
| Reactant 1 | Reactant 2 | Product Type | Key Feature |
| This compound-1-diazonium salt | Activated Aromatic Compound (e.g., Phenol) | Azo Compound | Formation of a C-N bond |
| Benzenediazonium chloride | Phenylamine (Aniline) | Azo Compound (Aniline yellow) | Formation of a colored product |
| Benzenediazonium chloride | Naphthalen-2-ol | Azo Compound | Intense orange-red precipitate formed |
Functional Group Interconversions and Derivatization Strategies
The diazonium group in this compound-1-diazonium salts is an excellent leaving group (as N₂ gas), which allows for its replacement by a wide range of nucleophiles. masterorganicchemistry.com This provides a powerful strategy for functional group interconversions at a specific carbon atom. For instance, treatment with copper(I) halides (Sandmeyer reaction) can introduce chloro, bromo, or cyano groups. masterorganicchemistry.com Other nucleophiles, such as water or iodide ions, can also displace the diazonium group to yield the corresponding ketone (after hydrolysis of the enol ether) or vinyl iodide, respectively. chemguide.co.uk This versatility significantly enhances the synthetic utility of the parent enol ether.
| Reagent | Product Functional Group | Reaction Name/Type |
| Copper(I) Chloride (CuCl) | Vinyl Chloride | Sandmeyer Reaction |
| Copper(I) Bromide (CuBr) | Vinyl Bromide | Sandmeyer Reaction |
| Copper(I) Cyanide (CuCN) | Vinyl Cyanide | Sandmeyer Reaction |
| Potassium Iodide (KI) | Vinyl Iodide | Substitution |
| Water (H₂O), heat | Ketone (Pinacolone) | Hydrolysis |
| Hypophosphorous acid (H₃PO₂) | Alkene | Reduction |
Future Research Directions and Unexplored Avenues for 2 Methoxy 3,3 Dimethylbut 1 Ene Chemistry
Investigation of Catalytic Enantioselective Transformations
The development of catalytic enantioselective reactions is a cornerstone of modern organic synthesis. For 2-methoxy-3,3-dimethylbut-1-ene, several avenues warrant investigation, leveraging its electron-rich double bond.
Asymmetric Hydrogenation: The asymmetric hydrogenation of tetrasubstituted olefins is a significant challenge in catalysis. researchgate.netnih.govacs.orgacs.org Given the tetrasubstituted nature of the double bond in this compound, developing a highly efficient and enantioselective hydrogenation would be a noteworthy achievement. Research could focus on screening various chiral iridium, rhodium, and ruthenium catalysts, which have shown promise for sterically demanding alkenes. researchgate.netneulandlabs.com Success in this area would provide chiral ethers with a quaternary stereocenter, valuable building blocks in organic synthesis.
Enantioselective Hydrofunctionalization: Beyond hydrogenation, the enantioselective addition of other small molecules across the double bond represents a significant opportunity.
Hydroboration: Asymmetric hydroboration of silyl (B83357) enol ethers has been achieved with high enantioselectivity using cobalt and rhodium catalysts. researchgate.net Investigating the hydroboration of this compound could lead to the synthesis of chiral β-hydroxy ethers, versatile intermediates for natural product synthesis.
Hydroformylation: The rhodium-catalyzed asymmetric hydroformylation of 1-alkenes is a well-established method for producing chiral aldehydes. nih.gov Exploring the application of this methodology to this compound could yield α-chiral aldehydes, which are valuable precursors for various functional groups.
Protonation: The enantioselective protonation of silyl enol ethers using chiral Brønsted acids derived from gold(I) complexes has been reported to produce optically active ketones with high enantioselectivity. organic-chemistry.org Adapting this strategy to this compound could provide a novel route to chiral ketones.
Table 1: Potential Catalytic Enantioselective Transformations of this compound
| Transformation | Catalyst Type | Potential Product | Significance |
| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complexes | Chiral Saturated Ether | Access to quaternary stereocenters |
| Enantioselective Hydroboration | Chiral Cobalt or Rhodium Catalysts | Chiral β-Hydroxy Ether | Versatile synthetic intermediate |
| Enantioselective Hydroformylation | Chiral Rhodium Complexes | Chiral α-Methoxy Aldehyde | Precursor to chiral acids and alcohols |
| Enantioselective Protonation | Chiral Gold(I) Brønsted Acid | Chiral Ketone | Direct route to optically active ketones |
Exploration of Photochemical and Electrochemical Reactivity
The unique electronic properties of enol ethers make them suitable substrates for photochemical and electrochemical transformations. nih.govacs.org
Photochemical Cycloadditions: The [2+2] photocycloaddition of enones to alkenes is a powerful method for constructing cyclobutane (B1203170) rings. researchgate.netorganicreactions.org The electron-rich nature of this compound suggests its potential as a partner in such reactions. Investigating its photochemical behavior with various enones could lead to the synthesis of novel, sterically congested cyclobutane derivatives. libretexts.orgresearchgate.net Furthermore, visible light-induced O-alkylation of 1,3-dicarbonyl compounds with cyclic ethers has been demonstrated, suggesting the possibility of developing novel photochemical C-O bond-forming reactions involving this compound. rsc.org
Electrochemical Oxidative Coupling: Anodic oxidation of enol ethers can generate radical cations, which can participate in a variety of coupling reactions. nih.govtaylorfrancis.com The electrochemical oxidation of this compound, both intramolecularly with a tethered nucleophile and intermolecularly with other electron-rich species, could provide access to complex molecular architectures. electrochem.orgacs.org The high steric hindrance around the double bond may influence the stereochemical outcome of such reactions, a fascinating aspect to explore.
Integration into Flow Chemistry and Microreactor Systems
Flow chemistry and microreactor technology offer significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions not easily accessible in batch.
The integration of reactions involving this compound into flow systems could be particularly beneficial. For instance, highly exothermic or hazardous reactions, such as certain oxidations or reactions involving unstable intermediates, could be performed with greater control. A microflow protocol for Tf2NH-catalyzed [2+2] cycloaddition has been successfully established, demonstrating the feasibility of translating complex transformations to flow. researchgate.net Future work could focus on developing continuous flow processes for the catalytic transformations and photochemical reactions mentioned above, potentially leading to more efficient and scalable syntheses of valuable derivatives.
Development of Novel Applications in Materials Science or Specialized Chemical Synthesis
The unique structure of this compound suggests its potential as a monomer or a key building block in materials science and specialized synthesis.
Polymer Synthesis: While enol ethers bearing α-substituents are generally less prone to polymerization, the development of new polymerization techniques could overcome this challenge. wikipedia.org Hydroesterificative polymerization of α,ω-enol ethers has been shown to yield polyester-ethers. acs.orgosti.gov Investigating the copolymerization of this compound with other monomers could lead to the development of novel polymers with tailored properties, such as thermal stability or degradability, imparted by the sterically demanding neopentyl group. Ring-opening metathesis polymerization (ROMP) of cyclic enol ethers has also been reported, opening another avenue for creating new polymer architectures. nih.gov
Specialized Chemical Synthesis: The steric bulk of the tert-butyl group in this compound can be exploited to control the stereochemistry of reactions at other sites in a molecule. Its use as a sterically demanding protecting group or as a chiral auxiliary after enantioselective functionalization could be explored. Furthermore, the synthesis of hindered ethers is a known challenge in organic chemistry, and this compound could serve as a valuable precursor to a range of sterically encumbered ethers with potential applications in medicinal chemistry and materials science. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 2-Methoxy-3,3-dimethylbut-1-ene?
- Synthesis : Use regioselective alkylation or hydroalkoxylation of pre-functionalized alkenes, such as 3,3-dimethylbut-1-ene, under controlled catalytic conditions (e.g., acid-catalyzed methoxylation). Ensure inert atmospheres to prevent oxidation byproducts.
- Characterization : Employ gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions. Compare spectral data with computational predictions (e.g., density functional theory (DFT)) for validation .
Q. How can researchers safely handle this compound in laboratory settings?
- Safety Protocols : Use chemical-resistant gloves (nitrile or neoprene) and lab coats to prevent dermal exposure. Implement fume hoods or local exhaust ventilation to maintain airborne concentrations below occupational exposure limits. Avoid ignition sources due to flammability risks .
- Hygiene Practices : Decontaminate work surfaces with ethanol or isopropanol. Wash hands thoroughly after handling and before eating or using personal devices .
Advanced Research Questions
Q. What experimental strategies are effective in resolving contradictory data on the compound’s thermal stability?
- Methodological Approach : Perform differential scanning calorimetry (DSC) to assess decomposition temperatures under varying oxygen levels. Cross-validate with thermogravimetric analysis (TGA) and kinetic studies (e.g., Arrhenius plots) to identify degradation pathways. Replicate experiments under inert (N₂/Ar) and ambient conditions to isolate environmental influences .
- Data Reconciliation : Apply multivariate statistical analysis to distinguish between experimental artifacts (e.g., impurities) and intrinsic instability. Reference computational models (QSPR) to predict stability trends based on structural analogs .
Q. How can researchers investigate the compound’s reactivity on indoor environmental surfaces?
- Surface Chemistry Studies : Use microspectroscopic imaging (e.g., AFM-IR) to monitor adsorption/desorption kinetics on common indoor materials (e.g., glass, PVC). Expose surfaces to controlled humidity and oxidant levels (e.g., ozone) to simulate real-world conditions .
- Reactivity Profiling : Conduct gas-phase oxidation experiments with hydroxyl radicals (OH•) in reaction chambers, analyzing products via high-resolution LC-MS. Compare degradation pathways with theoretical models (e.g., molecular dynamics simulations) .
Q. What advanced techniques are suitable for quantifying trace residues of this compound in biological matrices?
- Analytical Workflow : Optimize solid-phase microextraction (SPME) for sample preparation, followed by GC-MS/MS with electron ionization. Validate using isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Calibration Standards : Generate linear calibration curves (r ≥ 0.999) with serial dilutions in relevant matrices (e.g., fish tissues). Include recovery studies at low concentrations (ppb levels) to assess method robustness .
Methodological Guidance for Research Design
Q. How should researchers design experiments to address gaps in the compound’s structure-activity relationships (SAR)?
- Computational Integration : Combine molecular docking (e.g., AutoDock Vina) with QSPR models to predict binding affinities or environmental partitioning coefficients. Validate predictions via synthesis and testing of derivatives with systematic structural variations (e.g., methoxy group repositioning) .
- Experimental Triangulation : Cross-reference NMR/IR data with X-ray crystallography (if crystalline derivatives are obtainable) to resolve stereochemical ambiguities .
Q. What statistical approaches are recommended for analyzing heterogeneous datasets in collaborative studies?
- Data Harmonization : Apply principal component analysis (PCA) to identify outliers or batch effects. Use mixed-effects models to account for inter-laboratory variability in multi-center studies .
- Reproducibility Checks : Implement blind replicates and inter-lab calibration rounds. Publish raw datasets with metadata in open-access repositories (e.g., Zenodo) to facilitate peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
